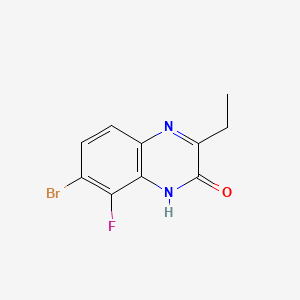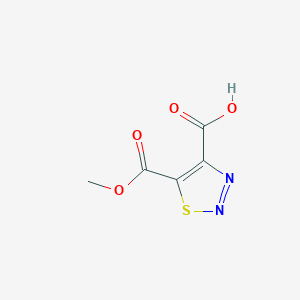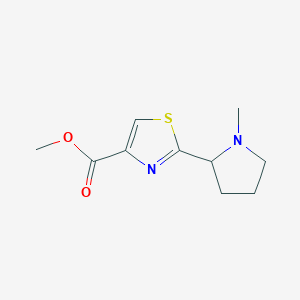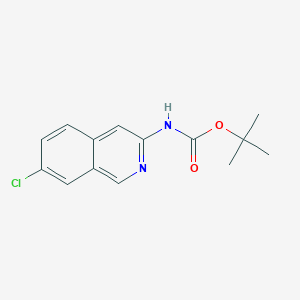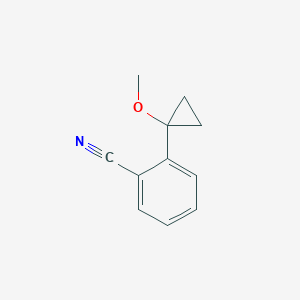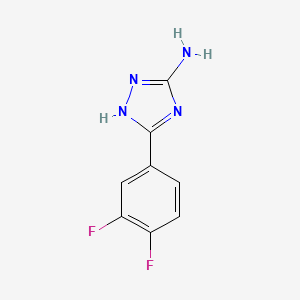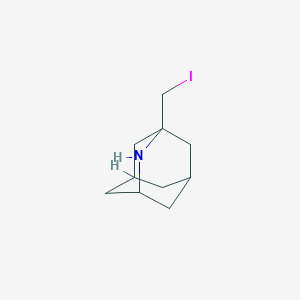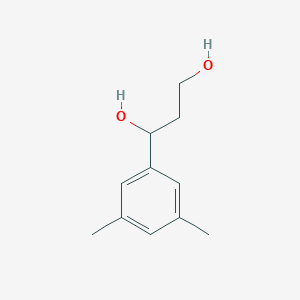![molecular formula C16H8N2O6 B13666983 2H-Anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione, 6-nitro- CAS No. 52298-01-8](/img/structure/B13666983.png)
2H-Anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione, 6-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-nitro-2H-anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione is a heterocyclic compound that belongs to the oxazine family. Oxazines are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-2H-anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione can be achieved through several synthetic routes. One common method involves the cyclization of anthraquinone derivatives with appropriate nitrogen-containing reagents under specific conditions . For example, the reaction of 1,4-dihydroxyanthraquinone with nitroaniline in the presence of a suitable catalyst can lead to the formation of the desired oxazine compound .
Industrial Production Methods
Industrial production of 6-nitro-2H-anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
6-nitro-2H-anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include amino derivatives, hydroxylated compounds, and various substituted oxazines .
Wissenschaftliche Forschungsanwendungen
6-nitro-2H-anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6-nitro-2H-anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione involves its interaction with specific molecular targets and pathways. The nitro group and anthraquinone moiety play crucial roles in its biological activities. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound may also inhibit specific enzymes or interfere with cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 6-nitro-2H-anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione include other oxazine derivatives and anthraquinone-based compounds . Examples include:
- 2H-anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione
- 6-amino-2H-anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione
- 6-chloro-2H-anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione
Uniqueness
The uniqueness of 6-nitro-2H-anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione lies in its specific combination of a nitro group and an anthraquinone moiety, which imparts distinct chemical and biological properties . This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
52298-01-8 |
|---|---|
Molekularformel |
C16H8N2O6 |
Molekulargewicht |
324.24 g/mol |
IUPAC-Name |
6-nitro-1,2-dihydronaphtho[2,3-h][3,1]benzoxazine-4,7,12-trione |
InChI |
InChI=1S/C16H8N2O6/c19-14-7-3-1-2-4-8(7)15(20)12-11(14)10(18(22)23)5-9-13(12)17-6-24-16(9)21/h1-5,17H,6H2 |
InChI-Schlüssel |
RASPFILDTJZROS-UHFFFAOYSA-N |
Kanonische SMILES |
C1NC2=C3C(=C(C=C2C(=O)O1)[N+](=O)[O-])C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


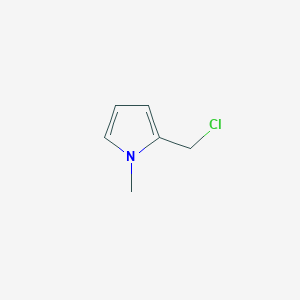
![8-Bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13666914.png)
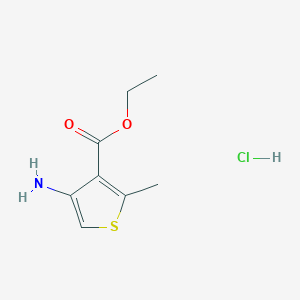
![9-(Trifluoromethyl)-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13666930.png)

![Ethyl 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B13666939.png)
